
N-(3-methylphenyl)-4-(3-thietanyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives involves multiple steps, including condensation, acylation, and various catalytic processes to introduce specific functional groups. For instance, the synthesis of N-(3-hydroxyphenyl) benzamide derivatives involves the condensation of hydroxyaniline with benzoyl chloride in aqueous medium, followed by various O-alkylation reactions to produce 3-O-derivatives (Abbasi et al., 2014). This approach demonstrates the versatility and adaptability of synthesis methods for creating specific benzamide compounds.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, provides insights into the geometric and electronic properties of benzamide derivatives. For example, a novel benzamide compound's structure was analyzed using X-ray diffraction, indicating crystallization in a triclinic system, and DFT calculations helped understand its molecular geometry, vibrational frequencies, and electronic properties (Demir et al., 2015). These analyses are crucial for predicting the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including cycloaddition, ring-opening, and substitution reactions, contributing to their diverse chemical properties. The reactivity is influenced by the presence of functional groups and the molecular structure, enabling targeted modifications to enhance desired properties or introduce new functionalities. For example, the synthesis and pharmacological evaluation of benzamide derivatives involve designing molecules with specific substituents to modulate their biological activity (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-(thietan-3-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12-3-2-4-14(9-12)18-17(19)13-5-7-15(8-6-13)20-16-10-21-11-16/h2-9,16H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTUZGYBRYCWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3CSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(thietan-3-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

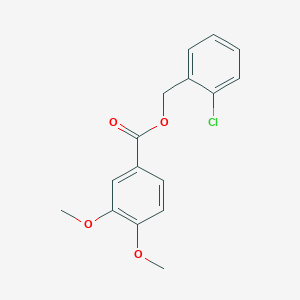
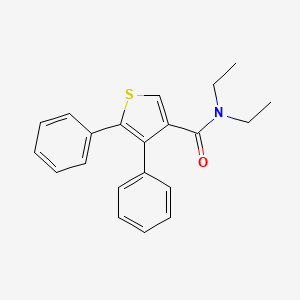
![N-methyl-5-(tetrahydro-2-furanyl)-N-[3-(trifluoromethyl)benzyl]-2-thiophenecarboxamide](/img/structure/B5656732.png)
![8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5656739.png)
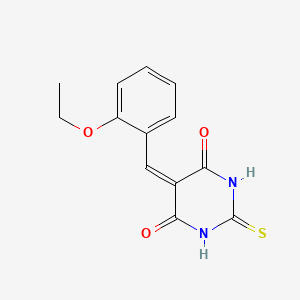
![7-[(2E)-3-phenylprop-2-enoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5656747.png)
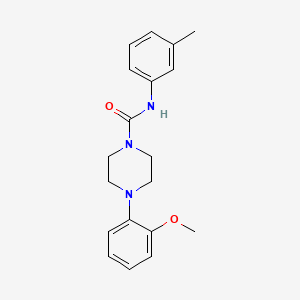
![4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol](/img/structure/B5656762.png)
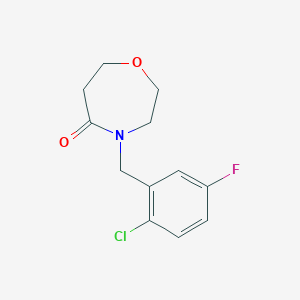
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5656785.png)
![1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5656792.png)
![ethyl 4-[(3-acetylphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5656808.png)
![(3R*,5S*)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5656815.png)
![ethyl 1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5656818.png)